Bis(trimethylsilyl) (2-chloroethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) (2-chloroethyl)phosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-chloroethyl group and two trimethylsilyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bis(trimethylsilyl) (2-chloroethyl)phosphonate typically involves the reaction of 2-chloroethylphosphonic acid with trimethylsilyl chloride in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(trimethylsilyl) (2-chloroethyl)phosphonate undergoes various chemical reactions, including substitution, hydrolysis, and oxidation. These reactions are facilitated by the presence of the trimethylsilyl and 2-chloroethyl groups, which can be selectively modified under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions, often at room temperature.
Hydrolysis Reactions: Hydrolysis of this compound can be achieved using water or aqueous acids, leading to the formation of 2-chloroethylphosphonic acid.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphonate group, resulting in the formation of phosphonic acid derivatives.
Major Products Formed: The major products formed from these reactions include 2-chloroethylphosphonic acid, various substituted phosphonates, and phosphonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis(trimethylsilyl) (2-chloroethyl)phosphonate is used as a reagent in the synthesis of various organophosphorus compounds. Its ability to undergo selective reactions makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a precursor to bioactive phosphonates. These derivatives have applications in drug development, particularly as enzyme inhibitors and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer synthesis .
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl) (2-chloroethyl)phosphonate involves its ability to undergo selective chemical reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in drug development, the phosphonate derivatives may target specific enzymes or receptors, inhibiting their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Bis(2-chloroethyl) methylphosphonate: This compound is similar in structure but contains a methyl group instead of trimethylsilyl groups.
Bis(2-chloroethyl) 2-chloroethylphosphonate: Another similar compound with an additional 2-chloroethyl group.
Uniqueness: Bis(trimethylsilyl) (2-chloroethyl)phosphonate is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and facilitate selective reactions, making it a valuable reagent in various applications .
Eigenschaften
CAS-Nummer |
67344-36-9 |
---|---|
Molekularformel |
C8H22ClO3PSi2 |
Molekulargewicht |
288.85 g/mol |
IUPAC-Name |
[2-chloroethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H22ClO3PSi2/c1-14(2,3)11-13(10,8-7-9)12-15(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
DITSEKKKRSDMQP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OP(=O)(CCCl)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.